molecular formula C30H42N2O6S B14756426 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid

Cat. No.: B14756426
M. Wt: 558.7 g/mol
InChI Key: ZOLYYKZGDCMNJM-CMXBXVFLSA-N
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Description

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the cyclopropylamine derivative, followed by its reaction with piperidine and subsequent functionalization to introduce the methoxymethyl group. The final step involves the coupling of the piperidine derivative with cyclobutane-1-carboxylic acid and the addition of 4-methylbenzenesulfonic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A compound with a similar methoxymethyl group.

    (-)-Carvone: A natural compound with a cyclopropyl group.

Uniqueness

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid is unique due to its combination of functional groups and its potential applications across various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.

Properties

Molecular Formula

C30H42N2O6S

Molecular Weight

558.7 g/mol

IUPAC Name

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H34N2O3.C7H8O3S/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2-5H,1H3,(H,8,9,10)/t19-,20+;/m0./s1

InChI Key

ZOLYYKZGDCMNJM-CMXBXVFLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4

Origin of Product

United States

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